molecular formula C25H28ClN5O3S B2663214 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride CAS No. 1351620-83-1

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride

Cat. No. B2663214
CAS RN: 1351620-83-1
M. Wt: 514.04
InChI Key: XXMDAFSJQHTFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H28ClN5O3S and its molecular weight is 514.04. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds derived from related structures, highlighting the potential of these chemical entities in developing new therapeutic agents. For instance, the synthesis of various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been reported. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant potential in the medical field (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Agents

Another application is the synthesis of thiazoloquinoline derivatives as antimicrobial agents. These studies focus on creating compounds with enhanced antimicrobial properties, potentially offering new avenues for treating infections. For example, the development of substituted thiazoloquinoline carboxylic acids and their evaluation for in vitro and in vivo antimicrobial activities against Gram-positive and Gram-negative bacteria. Some derivatives have shown more potent activity than existing antimicrobials, indicating the promise of these compounds in antimicrobial therapy (Inoue et al., 1994).

Pharmacological Evaluation

The compound's derivatives have also been evaluated for various pharmacological activities, including as serotonin type-3 (5-HT3) receptor antagonists. This research is indicative of the compound's potential utility in designing drugs targeting specific receptors, contributing to the development of treatments for conditions such as nausea and vomiting associated with chemotherapy (Mahesh et al., 2011).

Neurodegenerative Disease Imaging

Furthermore, there's research into the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of related compounds in neurodegenerative disease research. The synthesis of specific PET agents could facilitate the early diagnosis and monitoring of disease progression in Parkinson's, highlighting the importance of these compounds in neuroscience research (Wang et al., 2017).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)quinoxaline-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S.ClH/c1-17-8-9-21(32-2)22-23(17)34-25(28-22)30(11-5-10-29-12-14-33-15-13-29)24(31)20-16-26-18-6-3-4-7-19(18)27-20;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMDAFSJQHTFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5N=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.